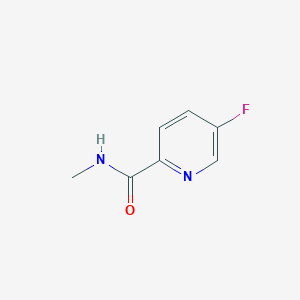

5-fluoro-N-methylpyridine-2-carboxamide

Description

5-Fluoro-N-methylpyridine-2-carboxamide is a fluorinated pyridine derivative characterized by a carboxamide group at the 2-position and a fluorine substituent at the 5-position of the pyridine ring. This compound serves as a scaffold for developing therapeutics, particularly in oncology and neurology, due to its balanced physicochemical profile.

Properties

Molecular Formula |

C7H7FN2O |

|---|---|

Molecular Weight |

154.14 g/mol |

IUPAC Name |

5-fluoro-N-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C7H7FN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) |

InChI Key |

VJRMBAFERXORIC-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

5-[4-[(2-Ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-6-fluoro-N-methylpyridine-2-carboxamide

Structural Differences :

- Additional piperazine and 2-ethyl-5-fluoro-3-oxoquinoxaline moieties.

- Higher molecular complexity due to fused quinoxaline and extended substituents.

Functional Implications :

Fluorinated Pyrimidine Analogs (5-FU and FdUrd)

Structural Contrasts :

- 5-Fluorouracil (5-FU) and 5-fluoro-2′-deoxyuridine (FdUrd) are pyrimidine analogs, whereas the target compound is a pyridine derivative.

Pharmacokinetic Data :

Key Findings :

- FdUrd’s high hepatic extraction (94–99%) suggests rapid metabolism, while 5-FU’s lower extraction (19–51%) indicates prolonged systemic exposure. The pyridine carboxamide’s lack of a ribose/deoxyribose moiety likely reduces hepatic first-pass metabolism, favoring longer half-life.

Pivalamide Derivatives

Examples :

Comparison :

- Substituents: Hydroxyimino and hydroxymethyl groups increase polarity, reducing lipophilicity (clogP ≈ 1.5–2.0) vs. the target compound (clogP ≈ 1.8).

- Stability : The pivalamide group enhances hydrolytic stability but may limit cellular uptake due to steric bulk.

Furopyridine Carboxamides

Examples :

Structural and Functional Insights :

N-Methoxy-N-Methyl Analogs

Example : 5-Fluoro-N-methoxy-N-methyl-2-Pyridinecarboxamide

Key Differences :

- Methoxy group replaces a hydrogen on the carboxamide nitrogen.

- Impact : Increased electron-withdrawing effect may reduce basicity, altering solubility (logS ≈ -3.1 vs. -2.8 for the parent compound).

Piperidine-Linked Derivatives

Example: (3-Chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-6-methylaminopyridin-2-ylmethyl)amino]methyl}piperidin-1-yl)methanone Functional Attributes:

- Piperidine and chloro-fluorophenyl groups introduce basicity and halogen bonding capabilities.

- Bioactivity : Designed for CNS targets (e.g., serotonin receptors), contrasting with the parent compound’s broader applicability.

Benzothiophene Carboxamide Derivatives

Example: N-(2-Fluoro-5-(5-((5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide Structural Complexity:

- Benzothiophene and pyrrolidine groups enhance 3D structure diversity.

- ADME Considerations : High molecular weight (>500 g/mol) may limit bioavailability, necessitating prodrug strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.